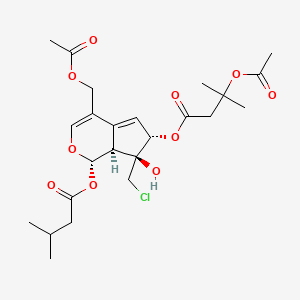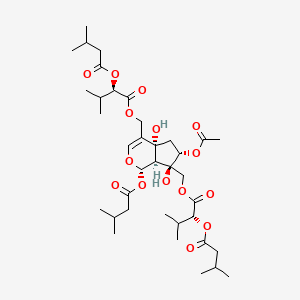
4-Chloromethcathinone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methcathinone is a psychoactive cathinone that inhibits norepinephrine reuptake. 4-Chloromethcathinone is an analog of methcathinone that has a chlorine atom inserted at the 4 position of the phenyl ring. While the physiological and toxicological properties of this compound are not known, a similar compound, 4-bromomethcathinone inhibits norepinephrine reuptake, like methcathinone, but fails to stimulate spontaneous locomotor activity in rats. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
1. Forensic Toxicology and Analysis
4-Chloromethcathinone (4-CMC) has been extensively studied in the field of forensic toxicology. Research by Tomczak et al. (2018) developed a new method for quantifying 4-CMC using gas chromatography-mass spectrometry (GC-MS), which is crucial for forensic cases involving nonfatal intoxications and fatalities (Tomczak et al., 2018). Another study by Kuś et al. (2016) focused on the spectroscopic characterization and crystal structures of cathinone derivatives, including 4-CMC, providing valuable data for their identification in forensic investigations (Kuś et al., 2016).
2. Stability in Biological Samples
Studies have also explored the stability of 4-CMC in biological samples, which is vital for accurate postmortem analysis. Nowak et al. (2020) examined the stability of 4-CMC in postmortem peripheral blood and vitreous humor samples, finding that the substance showed the lowest stability at room temperature (Nowak et al., 2020). Another study by Nowak et al. (2018) found that 4-CMC was highly unstable in human serum, which is significant for clinical and forensic toxicology (Nowak et al., 2018).
3. Photocatalytic Degradation Studies
Research has also been conducted on the photocatalytic degradation of compounds related to 4-CMC. For instance, Moonsiri et al. (2004) studied the photocatalytic degradation of 4-chlorophenol, which shares a similar chlorinated structure with 4-CMC, highlighting the potential for environmental remediation of related compounds (Moonsiri et al., 2004).
4. Toxicological Model Assessment
4-CMC has also been used in toxicological studies. Lapo et al. (2019) used Saccharomyces cerevisiae as a toxicological model to assess the risk of 4-CMC, aiming to understand its toxicity and mode of action (Lapo et al., 2019).
Propriétés
Nom du produit |
4-Chloromethcathinone (hydrochloride) |
|---|---|
Formule moléculaire |
C10H12ClNO · HCl |
Poids moléculaire |
234.1 |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H |
Clé InChI |
WJAQVQFSQUVTAY-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(C(C(C)NC)=O)C=C1.Cl |
Synonymes |
Clephedrone; 4-CMC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






